Disperse Yellow 42

Description

Properties

IUPAC Name |

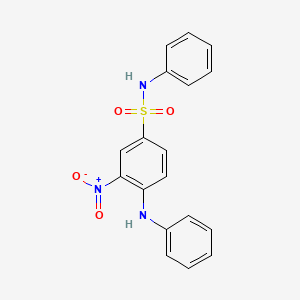

4-anilino-3-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c22-21(23)18-13-16(26(24,25)20-15-9-5-2-6-10-15)11-12-17(18)19-14-7-3-1-4-8-14/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFRYSKTTHYWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052148 | |

| Record name | C.I.Disperse Yellow 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5124-25-4 | |

| Record name | Disperse Yellow 42 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 10338 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 42 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Disperse Yellow 42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilino-3-nitro-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disperse Yellow 42 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL4U655CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Yellow 42

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and application of C.I. Disperse Yellow 42. It is a nitro disperse dye primarily utilized for coloring polyester fibers. This document includes detailed experimental protocols for its synthesis and its application in high-temperature polyester dyeing. Furthermore, it outlines key analytical techniques for the characterization of this dye. The information is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, materials science, and textile engineering.

Chemical Structure and Properties

This compound, with the IUPAC name 4-Anilino-3-nitro-N-phenylbenzene-1-sulfonamide, is a key member of the nitro class of disperse dyes.[1][2] Its chemical structure is characterized by a nitrodiphenylamine backbone.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-Anilino-3-nitro-N-phenylbenzene-1-sulfonamide | [2] |

| Synonyms | 4-Anilino-3-nitrobenzenesulfonanilide, C.I. 10338 | [3] |

| CAS Number | 5124-25-4 | |

| Molecular Formula | C₁₈H₁₅N₃O₄S | |

| Molecular Weight | 369.40 g/mol | |

| Appearance | Yellow-brown powder | |

| Melting Point | 157 °C | |

| Solubility | Soluble in ethanol, acetone, and benzene; Insoluble in water. | |

| UV-Vis λmax | 418 nm | |

| Color in Conc. H₂SO₄ | Dark yellow-brown solution, which forms a yellow precipitate on dilution |

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or other suitable base)

-

An appropriate solvent (e.g., toluene or N,N-dimethylformamide)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in the chosen solvent.

-

Add slightly more than two molar equivalents of aniline to the solution.

-

Add a suitable base, such as pyridine, to scavenge the hydrochloric acid produced during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to neutralize any remaining aniline and base.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a yellow-brown powder.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Polyester Dyeing

This compound is extensively used for dyeing polyester fibers, typically through a high-temperature, high-pressure method to ensure dye penetration into the hydrophobic fiber structure.

Experimental Protocol: High-Temperature Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

Materials:

-

Polyester fabric

-

This compound

-

Dispersing agent (e.g., a lignosulfonate-based product)

-

Leveling agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

-

A high-temperature dyeing apparatus (e.g., a laboratory-scale jet dyeing machine)

Procedure:

-

Preparation of the Dyebath:

-

Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and then diluting with warm water.

-

Fill the dyeing apparatus with water (liquor ratio typically 10:1 to 20:1).

-

Add the dispersing agent and a leveling agent to the dyebath.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

Add the prepared dye dispersion to the dyebath.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dyebath at approximately 60°C.

-

Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

-

Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

-

-

Cooling and Rinsing:

-

Cool the dyebath down to 70°C.

-

Drain the dyebath and rinse the fabric with hot water.

-

-

Reduction Clearing (After-treatment):

-

Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

-

Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

-

Drying:

-

Dry the dyed fabric in an oven or on a stenter.

-

High-Temperature Dyeing Workflow Diagram

Caption: High-temperature dyeing workflow for polyester.

Analytical Characterization

The characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

-

UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is a key parameter for colorimetric analysis. The λmax for this compound is approximately 418 nm.

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is used to assess the purity of the dye and to quantify its concentration. When coupled with a mass spectrometer (LC-MS), it provides definitive identification based on the molecular weight and fragmentation pattern of the dye molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the functional groups present in the this compound molecule, such as N-H, S=O (sulfonamide), and C-NO₂ (nitro) groups, confirming its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of the dye molecule, providing detailed information about the arrangement of atoms.

Safety Information

This compound is classified as a skin sensitizer and is considered toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All waste containing the dye should be disposed of in accordance with local environmental regulations.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Yellow 42

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 42, a prominent member of the nitro disperse dyes, holds significance in the coloration of synthetic fibers, particularly polyester. This technical guide provides a comprehensive overview of its synthesis and manufacturing processes, tailored for an audience of researchers and professionals in chemical and materials sciences. This document details the underlying chemical reactions, experimental procedures, and key manufacturing considerations. Quantitative data is systematically presented, and experimental workflows are visualized to facilitate a deeper understanding of the production of this important dye.

Introduction

This compound, with the chemical name 4-anilino-3-nitro-N-phenylbenzenesulfonamide and C.I. designation 10338, is a non-ionic dye characterized by its brilliant yellow hue and its application in dyeing hydrophobic synthetic fibers.[1][2] Its molecular structure, a nitrodiphenylamine derivative, imparts the necessary properties for its function as a disperse dye, allowing it to penetrate and color polyester fibers under high-temperature and high-pressure conditions.[2] The dye is synthesized through a condensation reaction, a process that has been refined for large-scale industrial production.[1] An estimated 10,000 tons of this compound were produced in 1990, making it the most produced nitro dye on a large scale.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and application. Key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-anilino-3-nitro-N-phenylbenzenesulfonamide |

| C.I. Name | This compound |

| CAS Number | 5124-25-4 |

| Molecular Formula | C₁₈H₁₅N₃O₄S |

| Molecular Weight | 369.40 g/mol |

| Appearance | Brownish-yellow powder |

| Melting Point | 157 °C |

| Solubility | Soluble in ethanol, acetone, and benzene |

Synthesis of this compound

The manufacturing of this compound is a two-stage process, involving the synthesis of a key intermediate followed by the final condensation reaction.

Stage 1: Synthesis of 4-Chloro-3-nitrobenzene-1-sulfonyl chloride (Precursor)

The precursor for the synthesis of this compound is 4-chloro-3-nitrobenzene-1-sulfonyl chloride. It is synthesized via the chlorosulfonation of o-nitrochlorobenzene.

Reaction Scheme:

o-Nitrochlorobenzene + Chlorosulfonic acid → 4-Chloro-3-nitrobenzene-1-sulfonyl chloride

Experimental Protocol:

A detailed experimental protocol for the synthesis of the precursor is outlined below:

-

Reaction Setup: In a suitable reaction vessel, add chlorosulfonic acid.

-

Addition of Reactant: While stirring, slowly add molten o-nitrochlorobenzene to the chlorosulfonic acid, maintaining the temperature below 60 °C. The molar ratio of chlorosulfonic acid to o-nitrochlorobenzene is crucial for optimal yield and purity.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated. The temperature is maintained at 120 °C for 4 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and then carefully poured into a slurry of crushed ice and water. The solid product, 4-chloro-3-nitrobenzene-1-sulfonyl chloride, precipitates out.

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a non-polar or low-polarity solvent such as petroleum ether to achieve high purity.

Quantitative Data for Precursor Synthesis:

| Parameter | Value |

| Optimal Molar Ratio (Chlorosulfonic acid : o-nitrochlorobenzene) | 4:1 |

| Optimal Reaction Temperature | 120 °C |

| Optimal Reaction Time | 4 hours |

| Yield | 81.5% |

| Purity (after recrystallization) | 99.96% |

Stage 2: Synthesis of this compound

The final step in the manufacturing process is the condensation of 4-chloro-3-nitrobenzene-1-sulfonyl chloride with aniline.

Reaction Scheme:

4-Chloro-3-nitrobenzene-1-sulfonyl chloride + 2 equivalents of Aniline → 4-anilino-3-nitro-N-phenylbenzenesulfonamide (this compound) + Hydrochloric acid

Experimental Protocol:

The general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: The reaction is typically carried out in a suitable solvent, and aniline is used in excess to act as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Two equivalents of aniline are reacted with one equivalent of 4-chloro-3-nitrobenzene-1-sulfonyl chloride. The reaction is a nucleophilic aromatic substitution where the amino group of aniline displaces the chlorine atom on the benzene ring of the sulfonyl chloride, followed by the reaction of a second aniline molecule with the sulfonyl chloride group.

-

Work-up and Isolation: After the reaction is complete, the product is isolated. A common method involves adding the reaction mixture to a water/acid solution to precipitate the crude dye and dissolve any unreacted aniline.

-

Purification: The crude this compound is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Manufacturing Process Workflow

The overall manufacturing process for this compound can be visualized as a sequential workflow, from raw materials to the final product.

References

An In-depth Technical Guide to the Identification of C.I. 10338

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the query for the molecular formula and weight of C.I. 10338. Extensive database searches have revealed that C.I. 10338 is not a recognized Colour Index (C.I.) designation for a chemical compound, dye, or pigment. Instead, the identifier "10338" in a technical context primarily corresponds to the European standard DIN EN 10338 , which specifies hot-rolled multi-phase steels for cold forming. Given the target audience of this guide, it is presumed that the interest lies in a chemical compound rather than a steel alloy. This document clarifies this discrepancy, provides a procedural workflow for identifying chemical compounds from C.I. numbers, and, for illustrative purposes, presents the detailed chemical data for a valid Colour Index compound, C.I. Acid Orange 6.

Clarification of the Identifier "C.I. 10338"

The Colour Index International is a reference database of manufactured color products. Each colorant is assigned a unique C.I. Generic Name (e.g., Acid Orange 6) and a C.I. Constitution Number. These numbers are prefixed with "C.I."[1]. A thorough search of chemical databases and Colour Index resources did not yield any entry for a chemical compound designated as C.I. 10338.

Conversely, the number 10338 is associated with DIN EN 10338 , a standard for hot-rolled multi-phase steels. These materials are characterized by their mechanical properties and chemical composition, which primarily consists of iron alloyed with elements like carbon, manganese, and silicon. This information is generally not relevant for drug development research.

Illustrative Example: C.I. Acid Orange 6

To provide the requested data in the specified format and to serve as a guide for future inquiries, we will use C.I. Acid Orange 6 (C.I. 14270) as an example of a valid Colour Index compound.

The following table summarizes the key quantitative data for C.I. Acid Orange 6.

| Property | Value |

| C.I. Name | Acid Orange 6 |

| C.I. Number | 14270 |

| CAS Number | 547-57-9 |

| Molecular Formula | C₁₂H₉N₂NaO₅S[2] |

| Molecular Weight | 316.27 g/mol [2][3] |

| Synonyms | Tropaeolin O, Resorcinol Yellow, Chrysoin |

Methodology: The synthesis of C.I. Acid Orange 6 is a well-established azo coupling reaction.

Protocol:

-

Diazotization: 4-Aminobenzenesulfonic acid is diazotized. This involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with resorcinol (1,3-dihydroxybenzene) in an alkaline solution. The diazonium salt acts as an electrophile, and the activated aromatic ring of resorcinol acts as a nucleophile, leading to the formation of the azo compound.

-

Isolation: The resulting dye is typically isolated as its sodium salt.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying a chemical compound based on a provided identifier. This process can help researchers validate identifiers and find relevant chemical and physical properties.

References

A Comprehensive Technical Guide on the Physicochemical Properties of C.I. Disperse Yellow 42 (CAS No. 5124-25-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties of C.I. Disperse Yellow 42, identified by the CAS number 5124-25-4 and chemically known as 4-anilino-3-nitro-N-phenylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It includes a summary of key physicochemical data presented in a structured tabular format, detailed descriptions of standard experimental protocols for the determination of these properties, and a visualization of a relevant biological pathway.

Introduction

C.I. This compound is a nitro diarylamine dye characterized by its molecular formula C18H15N3O4S.[1][2] Primarily utilized in the textile industry for dyeing polyester fibers, its physicochemical characteristics are crucial for understanding its behavior in various chemical and biological systems.[1] This guide synthesizes available data to provide a comprehensive resource on its properties.

Physicochemical Data

The quantitative physicochemical data for C.I. This compound are summarized in the tables below for ease of reference and comparison.

Table 1: Identification and Basic Properties

| Property | Value | Reference(s) |

| CAS Number | 5124-25-4 | [1][2] |

| Chemical Name | 4-anilino-3-nitro-N-phenylbenzenesulfonamide | |

| Synonyms | C.I. 10338, Disperse Yellow SE-FL | |

| Molecular Formula | C18H15N3O4S | |

| Molecular Weight | 369.40 g/mol | |

| Appearance | Yellow-brown powder |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Reference(s) |

| Melting Point | 156-157 °C | |

| Boiling Point | 548.1 ± 60.0 °C (Predicted) at 760 mmHg | |

| Water Solubility | 5.14 mg/L at 20°C | |

| Solubility in other solvents | Soluble in ethanol, acetone, and benzene. | |

| pKa | 7.76 ± 0.10 (Predicted) | |

| Vapor Pressure | 0 Pa at 25°C |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like C.I. This compound are outlined below. These are based on standard methodologies, including those described in the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method as described in OECD Guideline 102.

-

Apparatus : A melting point apparatus with a heated block and a calibrated thermometer or an automated instrument.

-

Procedure :

-

A small, finely powdered sample of the substance is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range.

-

For an accurate determination, the heating rate is slowed to 1-2 °C per minute when the temperature is within 10 °C of the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle disappears is recorded as the end of melting. This range is reported as the melting point.

-

Boiling Point Determination (Ebulliometer Method)

The boiling point can be determined using an ebulliometer, a method suitable for substances that do not decompose at their boiling point, as generally described in OECD Guideline 103.

-

Apparatus : An ebulliometer equipped with a condenser and a calibrated temperature measuring device.

-

Procedure :

-

The substance is placed in the boiling vessel of the ebulliometer.

-

The apparatus is heated, and the liquid is brought to a boil.

-

The temperature of the vapor-liquid equilibrium is measured under a constant pressure.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

Water Solubility (Flask Method)

The flask method, as detailed in OECD Guideline 105, is suitable for determining the water solubility of substances.

-

Apparatus : A constant-temperature water bath, flasks with stoppers, and an analytical method for quantifying the solute.

-

Procedure :

-

An excess amount of the solid substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant-temperature bath (e.g., 20 °C) until equilibrium is reached. The time to reach equilibrium should be determined in preliminary tests.

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, a common method for ionizable compounds.

-

Apparatus : A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

-

Procedure :

-

A known amount of the substance is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Synthesis and Metabolic Pathway

Synthesis

C.I. This compound is synthesized through a condensation reaction. This process involves the reaction of two equivalents of aniline with one equivalent of 4-chloro-3-nitrobenzene-1-sulfonyl chloride.

Caption: Synthesis workflow of C.I. This compound.

General Metabolic Pathway of Azo Dyes

While specific signaling pathways for C.I. This compound are not well-documented due to its primary application as a dye, the general metabolic pathway for azo dyes in the human body is of toxicological interest. Azo dyes can be metabolized by azoreductases present in the intestinal microbiota. This process involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines, which can be potentially carcinogenic.

Caption: General metabolic pathway of azo dyes in the human gut.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of C.I. This compound. The presented data and experimental methodologies are intended to support researchers and scientists in their work with this compound. The included diagram of the general metabolic pathway for azo dyes highlights a key area of toxicological consideration for this class of chemicals. Further research into the specific biological interactions of C.I. This compound is warranted to fully understand its potential effects.

References

Unveiling the Structural and Toxicological Profile of Disperse Yellow 42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 42 (C.I. 10338), a prominent member of the nitro dye class, has been extensively utilized in the textile industry for dyeing polyester fibers.[1] Its chemical designation is 4-anilino-3-nitro-N-phenylbenzenesulfonamide.[2] While its efficacy as a dye is well-established, its molecular structure and potential biological interactions are of significant interest to researchers in toxicology and drug development. This technical guide provides an in-depth overview of the crystal structure of this compound, protocols for its synthesis and characterization, and an examination of its primary toxicological concern—skin sensitization—visualized through the Adverse Outcome Pathway (AOP).

Crystal Structure

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P 1 21/c 1.[2] The crystal structure reveals the specific bond lengths, angles, and torsion angles that define the molecule's conformation. This structural information is fundamental for understanding its chemical properties and potential interactions with biological macromolecules.

| Crystallographic Parameter | Value [2] |

| Hermann-Mauguin Space Group Symbol | P 1 21/c 1 |

| Hall Space Group Symbol | -P 2ybc |

| Space Group Number | 14 |

| a | 8.869 Å |

| b | 21.561 Å |

| c | 9.014 Å |

| α | 90° |

| β | 98.33° |

| γ | 90° |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is achieved through a condensation reaction.[3]

Materials:

-

Aniline

-

4-Chloro-3-nitrobenzene-1-sulfonyl chloride

Procedure: Two equivalents of aniline are reacted with one equivalent of 4-chloro-3-nitrobenzene-1-sulfonyl chloride. The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. The resulting product, this compound, can then be purified by recrystallization.

Characterization Methods

1. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

Protocol Outline:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

2. Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample, for instance as a KBr pellet. Record the spectrum to identify characteristic functional groups present in the molecule, such as N-H, S=O, and NO₂ vibrations.

-

-

UV-Visible Spectroscopy:

-

Dissolve the dye in a suitable solvent (e.g., ethanol or acetone). Measure the absorbance spectrum to determine the wavelength of maximum absorption (λmax), which is characteristic of the chromophore. For this compound, the λmax is observed at 488 nm.

-

Biological Activity and Signaling Pathways

The primary toxicological concern associated with this compound and other disperse dyes is skin sensitization, leading to allergic contact dermatitis. This occurs through a well-defined series of biological events, conceptualized as an Adverse Outcome Pathway (AOP). The AOP for skin sensitization is initiated by the covalent binding of the chemical (a hapten) to skin proteins.

Nitroaromatic compounds, the class to which this compound belongs, are known to be biologically active, with some exhibiting mutagenic or carcinogenic properties. Their biological effects are often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that can damage DNA or other cellular components. While specific signaling pathways targeted by this compound have not been elucidated, its potential for haptenation suggests a direct interaction with proteins, initiating an immune response as detailed in the AOP.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure, synthesis, and characterization of this compound. The detailed crystallographic data offers a foundation for computational modeling and structure-activity relationship studies. The provided experimental protocols serve as a starting point for researchers working with this compound. Furthermore, the elucidation of the Adverse Outcome Pathway for skin sensitization provides a framework for understanding the primary toxicological concern associated with this compound, which is crucial for risk assessment and the development of safer alternatives in the future. Further research into the specific molecular targets and metabolic pathways of this compound will be invaluable for a more complete understanding of its biological activity.

References

An In-depth Technical Guide on the Environmental Fate and Impact of Nitroarylamine Dyes

For Researchers, Scientists, and Drug Development Professionals

Nitroarylamine dyes, a class of synthetic colorants characterized by the presence of both a nitro group (-NO2) and an amino group (-NH2) attached to an aromatic ring system, are extensively used in the textile, leather, and paper industries. Their robust chemical nature, while desirable for dyeing processes, raises significant environmental concerns due to their persistence, potential for bioaccumulation, and the formation of toxic byproducts. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of these dyes, presenting key data, experimental methodologies, and visual representations of relevant biological pathways.

Environmental Persistence and Degradation Kinetics

The environmental longevity of nitroarylamine dyes is a critical factor in their overall impact. Their degradation is influenced by a combination of biotic and abiotic factors, with half-lives varying significantly depending on the specific dye and environmental conditions.

Table 1: Environmental Degradation of Nitroarylamine Dyes and Related Compounds

| Compound/Dye | Environmental Matrix | Degradation Condition | Half-life (t½) | Degradation Rate Constant (k) | Reference |

| Nitroaromatic Compounds (general) | Not Specified | Not Specified | Can be extensive | - | [1] |

| Methylene Blue | Aqueous solution with hypochlorite | 24°C | 1777 seconds | - |

Note: Data for specific nitroarylamine dyes is limited; information for structurally related compounds is included for reference.

Ecotoxicological Impact

The release of nitroarylamine dyes and their degradation products into aquatic ecosystems can have detrimental effects on a wide range of organisms. Acute toxicity is commonly evaluated by determining the median lethal concentration (LC50) or the median effective concentration (EC50).

Aquatic Toxicity

Table 2: Acute Toxicity of Nitroarylamine Dyes and Related Compounds to Aquatic Organisms

| Dye/Compound | Test Organism | Exposure Duration | LC50/EC50 (mg/L) | Reference |

| Disperse Blue 291 | Pimephales promelas (Fathead Minnow) | 96 hours | 0.0675 | [2] |

| 2-Bromo-4,6-dinitroaniline | Daphnia magna | 48 hours | 11.5 | [2] |

| Disperse Blue 823 | Daphnia magna | 48 hours | 0.0820 | [2] |

| Disperse Brown 27-1 | Daphnia magna | 48 hours | 2.77 | [2] |

| Basic Red 46 | Daphnia magna | 48 hours | 10.8 | |

| Disperse Blue 79 | Daphnia magna | 48 hours | 145 | |

| Disperse Yellow 27 | Daphnia magna | 48 hours | 348 | |

| N, N-Dihydroxyethyl-3-amino-4-anisidine | Daphnia magna | 48 hours | 526 | |

| 2,6-dichloro-4-nitroaniline | Daphnia magna | 48 hours | 21.2 | |

| 4'-Aminoacetanilide | Daphnia magna | 48 hours | 202 | |

| p-Acetanisidide, 3'-amino- | Daphnia magna | 48 hours | 400 | |

| N-Benzyl,N-Methylaniline | Daphnia magna | 48 hours | 357 | |

| N-cyano Ethyl N-Benzyl Aniline | Daphnia magna | 48 hours | 521 | |

| Methylene Blue | Chlorella vulgaris | 96 hours | 5.43 | |

| Methylene Blue | Spirulina platensis | 96 hours | 1.08 |

Mutagenicity

A significant concern with nitroarylamine dyes is their potential to be mutagenic, either in their parent form or as their degradation products (aromatic amines). The Ames test is a widely used method to assess the mutagenic potential of chemical substances.

Table 3: Mutagenicity of Nitroarylamine Dye Components in the Ames Test

| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |

| 2-cyano-4-nitroaniline (CNNA) | Multiple strains | Not specified | Potent frameshift mutagen | |

| 2,6-dicyano-4-nitroaniline (CNCNNA) | Multiple strains | Not specified | Potent frameshift mutagen |

Biodegradation Pathways

The microbial breakdown of nitroarylamine dyes is a key process in their environmental remediation. This often occurs in a stepwise manner, beginning with the reduction of the nitro group under anaerobic conditions, which leads to decolorization. The resulting aromatic amines can then be further degraded under aerobic conditions.

For instance, the biodegradation of C.I. Disperse Blue 79 has been shown to proceed via a sequential anaerobic/aerobic process. The anaerobic stage achieves over 95% decolorization, followed by an aerobic stage that degrades the resulting aromatic amines with an efficiency of 65%.

Cellular Impact and Signaling Pathways

Nitroarylamine dyes and their metabolites can induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.

Oxidative Stress and DNA Damage Response

The metabolism of nitroaromatic compounds can lead to the formation of ROS, which can damage cellular components, including DNA. This triggers a cellular stress response, activating DNA repair pathways.

Inflammatory Signaling

Exposure to nitroarylamine dyes can also trigger inflammatory responses. The activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway can lead to the production of pro-inflammatory cytokines.

Experimental Protocols

Accurate assessment of the environmental fate and impact of nitroarylamine dyes relies on robust and standardized experimental protocols.

Analysis of Nitroarylamine Dyes in Environmental Samples by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of nitroarylamine dyes from water and soil/sediment samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Detailed Methodology:

-

Sample Preparation:

-

Water Samples:

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by deionized water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the retained analytes with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS analysis.

-

-

Soil/Sediment Samples:

-

Air-dry the sample and sieve to remove large debris.

-

Extract a known weight of the sample with a suitable solvent (e.g., acetonitrile) using ultrasonication.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process.

-

Combine the supernatants and concentrate as described for water samples.

-

-

-

HPLC-MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

-

-

Acute Toxicity Testing with Daphnia magna (OECD 202)

This protocol describes the acute immobilization test for Daphnia magna, a standard method for assessing the toxicity of chemicals to aquatic invertebrates.

Detailed Methodology:

-

Test Organisms: Use Daphnia magna neonates that are less than 24 hours old.

-

Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium (e.g., reconstituted hard water). Include a control group with no test substance.

-

Exposure: Place a specified number of daphnids (e.g., 20 per concentration, divided into replicates) into test vessels containing the respective test solutions.

-

Incubation: Incubate the test vessels for 48 hours at a constant temperature (20 ± 2 °C) with a defined light-dark cycle.

-

Observation: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the 48-hour EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Fish Acute Toxicity Test (OECD 203)

This protocol outlines the acute toxicity test for fish, a standard method to determine the lethal concentration of a chemical.

Detailed Methodology:

-

Test Organisms: Use a recommended fish species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) that have been acclimated to the test conditions.

-

Test Solutions: Conduct a preliminary range-finding test to determine the appropriate concentration range for the definitive test. Prepare a series of concentrations for the definitive test.

-

Exposure: Place a specified number of fish into test chambers containing the respective test solutions. The test can be static, semi-static, or flow-through.

-

Incubation: Maintain the test for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

-

Observation: Record the number of dead fish and any sub-lethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the 96-hour LC50 value, which is the concentration of the test substance that is lethal to 50% of the test fish.

Bacterial Reverse Mutation Test (Ames Test)

This protocol describes the Ames test, a widely used in vitro assay to assess the mutagenic potential of chemicals.

Detailed Methodology:

-

Tester Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid.

-

Metabolic Activation: Conduct the test with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: Mix the tester strain with the test compound at various concentrations and the S9 mix (or buffer for the non-activated test) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates, which lack histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will be able to grow.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

This guide provides a foundational understanding of the environmental behavior and toxicological profile of nitroarylamine dyes. Further research is crucial to fill the existing data gaps, particularly concerning the long-term environmental fate and chronic toxicity of a broader range of these compounds. Such data is essential for accurate risk assessment and the development of effective remediation and regulatory strategies.

References

An In-depth Technical Guide to the Solubility of Disperse Yellow 42 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Disperse Dye Solubility

Disperse dyes, including Disperse Yellow 42, are non-ionic colorants with low water solubility.[1] They are designed to dye hydrophobic fibers like polyester from a fine aqueous dispersion. Their solubility in organic solvents is a critical parameter for applications beyond conventional dyeing, such as in the formulation of inks, lacquers, and for incorporation into polymeric materials. The solubility is governed by the principle of "like dissolves like," where the molecular structure of the dye and the solvent dictates the extent of dissolution. This compound, with its relatively nonpolar nitrodiphenylamine structure, is expected to be more soluble in less polar organic solvents.

Solubility Profile of this compound

While precise quantitative data is scarce, qualitative solubility information has been reported. The following table summarizes the available data for this compound. It is important to note that this information should be used as a preliminary guide, and experimental verification is recommended for specific applications.

| Solvent Class | Solvent | Qualitative Solubility | Citation |

| Alcohols | Ethanol | Soluble | [1][2] |

| Ketones | Acetone | Soluble | [1][2] |

| Aromatic | Benzene | Soluble | |

| Aqueous | Water | 5.14 mg/L (at 20°C) |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound in various organic solvents, the isothermal shake-flask method is a widely accepted and reliable technique. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Analytical balance

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the molar absorptivity (ε) from the slope of the curve (Beer-Lambert Law).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the calibration curve (or the molar absorptivity), calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. For researchers and professionals, obtaining accurate solubility data is essential for the successful formulation and application of this dye in various technological fields.

References

An In-depth Technical Guide to the Thermal Properties and Melting Point of Disperse Yellow 42

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Disperse Yellow 42 (C.I. 10338), with a particular focus on its melting point. This information is critical for researchers and scientists in various fields, including materials science and drug development, where thermal stability and phase behavior are crucial parameters.

Quantitative Thermal Data

The thermal properties of this compound have been characterized to determine its stability and behavior at elevated temperatures. The key quantitative data are summarized in the table below.

| Thermal Property | Value |

| Melting Point | 156 - 157 °C[1][2][3] |

| Molecular Formula | C₁₈H₁₅N₃O₄S[1][3] |

| Molecular Weight | 369.40 g/mol |

Note: Further thermal properties such as decomposition temperature and heat of fusion would require experimental determination via techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Detailed methodologies for the determination of the thermal properties of this compound are outlined below. These protocols are based on standard analytical techniques for the thermal analysis of solid organic compounds.

2.1. Determination of Melting Point by Capillary Method

This method is a fundamental technique for determining the melting point of a crystalline solid.

-

Apparatus:

-

Melting point apparatus with a heating block and a viewing scope

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

-

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to approach the expected melting point. The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

-

Observation: The sample is observed through the viewing scope. The temperature at which the first liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of the sample's purity.

-

2.2. Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the heat flow associated with thermal transitions as a function of temperature.

-

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed pans and lids

-

Crimper for sealing pans

-

Analytical balance

-

Inert gas supply (e.g., nitrogen)

-

-

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed into an aluminum DSC pan.

-

Encapsulation: The pan is sealed with a lid using a crimper. An empty sealed pan is prepared as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program:

-

The sample is equilibrated at a starting temperature, for example, 30 °C.

-

The temperature is then ramped up at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature. The melting point is determined from the peak of the endothermic transition.

-

-

2.3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

-

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., alumina or platinum)

-

Analytical balance

-

Inert or reactive gas supply (e.g., nitrogen or air)

-

-

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

-

Instrument Setup: The sample pan is placed onto the TGA balance mechanism. The furnace is sealed, and the desired atmosphere (e.g., nitrogen) is established at a constant flow rate.

-

Thermal Program:

-

The sample is equilibrated at a starting temperature (e.g., 30 °C).

-

The temperature is increased at a constant rate (e.g., 10 °C/min) over a specified range (e.g., up to 600 °C).

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition and other thermal events associated with mass loss.

-

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis of this compound.

References

Methodological & Application

Application Notes: High-Temperature Dyeing of Polyester with Disperse Yellow 42

Application Notes and Protocols for the Detection of Disperse Yellow 42 in Textiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Disperse Yellow 42 in various textile matrices. The protocols outlined below cover sample preparation and analytical determination using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Introduction

This compound, a nitro dye, is primarily used for dyeing synthetic fibers such as polyester. Due to its potential for skin sensitization and the possibility of cleaving into harmful aromatic amines, regulatory bodies in regions like the European Union have restricted its use in textile products that come into direct contact with the skin. Accurate and sensitive analytical methods are therefore crucial for monitoring compliance and ensuring consumer safety.

Sample Preparation: Ultrasonic Extraction

A common and effective method for extracting this compound from textile samples is ultrasonic-assisted extraction. This technique offers high extraction efficiency and is relatively rapid.

Protocol: Ultrasonic Extraction

-

Sample Comminution: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

-

Weighing: Accurately weigh about 1.0 g of the comminuted textile sample into a conical flask.

-

Solvent Addition: Add 20 mL of methanol to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[1]

-

Centrifugation: After sonication, centrifuge the extract at 10,000 rpm for 10 minutes to separate the textile fibers.[1]

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[1]

-

Concentration (Optional): If necessary, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for analysis.[1]

Analytical Methodologies

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of dyes in textiles.

Protocol: HPLC-DAD Analysis

-

Instrumentation: A standard HPLC system equipped with a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of 10 mmol ammonium acetate (pH 3.6) (Solvent A) and acetonitrile (Solvent B) is effective. A typical gradient could be: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions.[2]

-

Flow Rate: 0.30 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound and for confirmatory analysis.

Protocol: LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm) can be used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

-

Quantification: An external standard calibration curve is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile disperse dyes, GC-MS can be used, particularly for identifying the aromatic amines that may be released from azo dyes. For direct analysis of the dye, derivatization may be necessary to increase volatility.

Protocol: GC-MS Analysis (for Aromatic Amines)

This protocol is adapted from standard methods for the detection of banned aromatic amines from azo dyes.

-

Reductive Cleavage: The textile extract is treated with a sodium dithionite solution to reduce the azo bonds and release any aromatic amines.

-

Liquid-Liquid Extraction: The resulting solution is extracted with a suitable organic solvent like diethyl ether or tert-butyl methyl ether.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 50 °C and ramping to 300 °C) to separate the amines.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target amine ions or full scan mode for identification.

-

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in solution, provided the extract is free from interfering substances.

Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare the textile extract as described in the ultrasonic extraction protocol, ensuring the final solvent is suitable for UV-Vis analysis (e.g., methanol).

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Measurement:

-

Scan the sample extract over a wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.

-

Measure the absorbance of the sample at the determined λmax.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of this compound in the sample extract from the calibration curve.

-

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. Data for this compound may not always be explicitly available; in such cases, data for similar disperse yellow dyes are provided as a reference.

Table 1: Performance of HPLC-based Methods for Disperse Dyes

| Parameter | HPLC-DAD | LC-MS/MS | Reference |

| Limit of Detection (LOD) | 2.0 mg/kg (for Disperse Yellow 23) | 1.0 µg/kg (for Disperse Yellow 23) | |

| Limit of Quantification (LOQ) | - | 0.06 – 4.09 ng/mL (for a range of 47 dyes) | |

| Linearity (r²) | >0.995 | >0.993 | |

| Recovery | 92.1% - 98.7% (for Disperse Yellow 23) | 91.2% - 110.1% (for 23 allergenic dyes) | |

| Relative Standard Deviation (RSD) | < 8.0% | < 16.3% |

Table 2: Performance of Spectrophotometric Methods

| Parameter | UV-Visible Spectrophotometry | Reference |

| Limit of Detection (LOD) | 0.29 % (m V-1) (for methanol) | |

| Limit of Quantification (LOQ) | 0.89 % (m V-1) (for methanol) | |

| Linearity (r²) | >0.99 |

Note: Data for UV-Visible spectrophotometry is for a general quantification method and may vary depending on the specific dye and matrix.

Visualized Workflows

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

Caption: Workflow for LC-MS/MS analysis of this compound in textiles.

References

Application Note: Analysis of Disperse Yellow 42 by HPLC and LC/MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of Disperse Yellow 42, a synthetic nitro dye commonly used in the textile industry for dyeing polyester fibers. The methods outlined utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) for sensitive and selective determination. These protocols are designed for researchers, scientists, and quality control professionals in analytical chemistry, environmental science, and textile testing.

Introduction

This compound, with the chemical name 4-anilino-3-nitrobenzenesulfonanilide, is a widely used disperse dye.[1] Due to its application in textiles, there is a need for reliable analytical methods to monitor its presence in various matrices, including textiles and environmental samples, to ensure product quality and assess potential environmental impact. HPLC with UV detection offers a robust method for routine quantification, while LC/MS/MS provides higher sensitivity and specificity, which is crucial for trace-level detection and confirmation.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix.

1.1. Water Samples

-

To 50 or 100 mL of the water sample, add an equal volume of dichloromethane.

-

Shake the mixture vigorously in a separatory funnel.

-

Collect the organic (lower) layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a maximum of 40°C.

-

Reconstitute the residue in 1 mL of acetonitrile/water (3:1, v/v) for HPLC or LC/MS/MS analysis.[2]

1.2. Sediment Samples

-

Weigh 2-3 g of the frozen sediment sample.

-

Extract the sample by shaking with 50 mL of methanol three times.

-

Combine the methanol extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum at a maximum of 40°C to a volume of approximately 1 mL.

-

Further purify the extract by column chromatography on Florisil if necessary.

-

Evaporate the purified fraction to dryness under nitrogen and redissolve in acetonitrile/water (3:1, v/v).

-

Filter the final solution through a 0.45 µm filter before analysis.[2]

1.3. Textile Samples

-

Weigh 1.0 g of the textile sample, finely cut.

-

Add 20 mL of methanol to the sample in a suitable vessel.

-

Sonicate the sample for 30 minutes at 50°C.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-UV Analysis

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water (3:1, v/v)[2] |

| Flow Rate | 0.8 mL/min[2] |

| Column Temperature | 30°C |

| Detection Wavelength | 410 nm |

| Injection Volume | 10 µL |

Standard Preparation:

Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by dilution with the mobile phase.

Quantification:

Quantification is performed using an external standard calibration curve by plotting the peak area of this compound against its concentration.

LC/MS/MS Analysis

This method provides high sensitivity and selectivity for the detection and quantification of this compound, especially at trace levels.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 10% B, 1-8 min 10-95% B, 8-10 min 95% B, 10.1-12 min 10% B. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions (Theoretical):

The molecular weight of this compound is 369.4 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 370.4. The product ions for MRM analysis need to be determined by infusing a standard solution of this compound into the mass spectrometer and optimizing the collision energy.

Disclaimer: The following MRM transitions and collision energies are theoretical and require experimental optimization for your specific instrument.

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 370.4 | To be determined | 0.1 | To be determined | To be determined |

| 370.4 | To be determined | 0.1 | To be determined | To be determined |

Data Presentation

Quantitative data for the analysis of disperse dyes can be summarized for method validation and comparison. The following table presents typical performance data for the analysis of other disperse dyes using LC/MS/MS, which can serve as a benchmark for the analysis of this compound.

Table 1: Typical Quantitative Performance Data for Disperse Dyes (for reference)

| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Disperse Red 1 | 4.02 | > 0.99 | 0.1 | 0.5 | 85-110 |

| Disperse Blue 3 | - | > 0.99 | 0.2 | 0.8 | 90-105 |

| Disperse Orange 1 | - | > 0.99 | 0.15 | 0.6 | 88-112 |

Note: The data in this table is for illustrative purposes and is not specific to this compound. Method validation should be performed to determine these parameters for this compound.

Visualization of Workflows

Analytical Workflow for this compound

References

Application Notes and Protocols for Catalytic Ozonation of Disperse Yellow 42 in Wastewater

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 42 is a synthetic azo dye commonly used in the textile industry for dyeing polyester fibers. Due to its complex aromatic structure and low biodegradability, it is a persistent pollutant in textile wastewater, posing a significant environmental concern. Catalytic ozonation, an advanced oxidation process (AOP), has emerged as a promising technology for the effective degradation of such recalcitrant dyes. This process utilizes catalysts to enhance the decomposition of ozone (O₃) into highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing organic pollutants.[1]

These application notes provide a comprehensive overview and detailed protocols for the removal of this compound from wastewater using catalytic ozonation, with a focus on an iron and manganese-loaded zeolite catalyst.

Data Presentation

The following tables summarize the quantitative data on the efficiency of catalytic ozonation for the removal of this compound, based on published research.

Table 1: Effect of Catalyst Dosage on this compound Removal

| Catalyst Dosage (g/L) | Removal Efficiency (%) |

| 0.2 | 53 |

| 1.0 | 73 |

| 2.0 | 75 |

Conditions: 30 min treatment time, 1.8 mg/min ozone dose, pH 6.5, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]

Table 2: Effect of pH on this compound Removal by Catalytic Ozonation

| pH | Removal Efficiency (%) |

| 3 | 63 |

| 6 | 73 |

| 9 | >73 (highest efficiency) |

Conditions: 30 min treatment time, 0.5 g catalyst dose, 1.8 mg/min ozone dose, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]

Table 3: Comparison of Different Treatment Methods for this compound Removal

| Treatment Method | Removal Efficiency (%) |

| Adsorption (with Fe/Mn-zeolite) | 15 |

| Ozonation alone | 30 |

| Catalytic Ozonation (Fe/Mn-zeolite) | 73 |

Conditions: 30 min treatment time, 0.5 g catalyst dose (for adsorption and catalytic ozonation), 1.8 mg/min ozone dose (for ozonation and catalytic ozonation), pH 6.5, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]

Table 4: Chemical Oxygen Demand (COD) Removal from Real Textile Wastewater

| Treatment Method | Initial COD (mg/L) | Final COD (mg/L) | COD Removal Efficiency (%) |

| Ozonation alone | 680 | 278.8 | 59 |

| Catalytic Ozonation (Fe/Mn-zeolite) | 680 | 142.8 | 79 |

Conditions: 30 min treatment time, 0.5 g catalyst dose, 1.8 mg/min ozone dose, pH 9.2 ± 0.6, Temperature 35 ± 2 °C. Data sourced from Ali et al., 2023.[1]

Experimental Protocols

Protocol 1: Preparation of Iron and Manganese-Loaded Zeolite Catalyst via Wet Impregnation

This protocol describes the synthesis of a bimetallic catalyst by loading iron (Fe) and manganese (Mn) onto a sodium zeolite support.

Materials:

-

Sodium Zeolite (Na-Z) powder

-

Iron (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer with hot plate

-

Drying oven

-

Muffle furnace

Procedure:

-

Zeolite Pre-treatment: Wash the sodium zeolite powder with deionized water to remove any impurities and dry it in an oven at 110°C for 4 hours.

-

Preparation of Impregnation Solution:

-

Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.

-

Prepare a 0.1 M solution of Mn(NO₃)₂·4H₂O in deionized water.

-

Mix equal volumes of the iron nitrate and manganese nitrate solutions to create a bimetallic impregnation solution.

-

-

Impregnation:

-

Disperse the pre-treated zeolite powder in the bimetallic impregnation solution at a solid-to-liquid ratio of 1:10 (w/v).

-